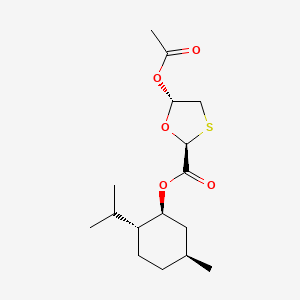
4-(diMethylaMino)-2-Methoxybenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(diMethylaMino)-2-Methoxybenzoyl chloride is an organic compound with the molecular formula C9H10ClNO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a dimethylamino group and a methoxy group. This compound is known for its reactivity and is used as an intermediate in organic synthesis, pharmaceuticals, and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diMethylaMino)-2-Methoxybenzoyl chloride typically involves the chlorination of 4-(diMethylaMino)-2-Methoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
4-(diMethylaMino)-2-Methoxybenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-(diMethylaMino)-2-Methoxybenzoic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Applications De Recherche Scientifique
4-(diMethylaMino)-2-Methoxybenzoyl chloride is widely used in scientific research due to its versatility:
Mécanisme D'action
The mechanism of action of 4-(diMethylaMino)-2-Methoxybenzoyl chloride involves its reactivity as an acyl chloride. It reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(diMethylaMino)benzoyl chloride: Similar structure but lacks the methoxy group.
4-Methoxybenzoyl chloride: Similar structure but lacks the dimethylamino group.
Uniqueness
4-(diMethylaMino)-2-Methoxybenzoyl chloride is unique due to the presence of both the dimethylamino and methoxy groups, which confer distinct reactivity and properties compared to its analogs .
Propriétés
Numéro CAS |
1208074-14-9 |
|---|---|
Formule moléculaire |
C10H12ClNO2 |
Poids moléculaire |
213.66078 |
Synonymes |
4-(diMethylaMino)-2-Methoxybenzoyl chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine 1-methylethyl ester](/img/structure/B1145782.png)

